3-[3-methoxy-4-(propan-2-yloxy)phenyl]-5-[4-(3-methylphenyl)-3-(1H-pyrrol-1-yl)thiophen-2-yl]-1,2,4-oxadiazole 3-[3-methoxy-4-(propan-2-yloxy)phenyl]-5-[4-(3-methylphenyl)-3-(1H-pyrrol-1-yl)thiophen-2-yl]-1,2,4-oxadiazole
Brand Name: Vulcanchem
CAS No.: 950265-90-4
VCID: VC11897874
InChI: InChI=1S/C27H25N3O3S/c1-17(2)32-22-11-10-20(15-23(22)31-4)26-28-27(33-29-26)25-24(30-12-5-6-13-30)21(16-34-25)19-9-7-8-18(3)14-19/h5-17H,1-4H3
SMILES: CC1=CC(=CC=C1)C2=CSC(=C2N3C=CC=C3)C4=NC(=NO4)C5=CC(=C(C=C5)OC(C)C)OC
Molecular Formula: C27H25N3O3S
Molecular Weight: 471.6 g/mol

3-[3-methoxy-4-(propan-2-yloxy)phenyl]-5-[4-(3-methylphenyl)-3-(1H-pyrrol-1-yl)thiophen-2-yl]-1,2,4-oxadiazole

CAS No.: 950265-90-4

Cat. No.: VC11897874

Molecular Formula: C27H25N3O3S

Molecular Weight: 471.6 g/mol

* For research use only. Not for human or veterinary use.

3-[3-methoxy-4-(propan-2-yloxy)phenyl]-5-[4-(3-methylphenyl)-3-(1H-pyrrol-1-yl)thiophen-2-yl]-1,2,4-oxadiazole - 950265-90-4

Specification

CAS No. 950265-90-4
Molecular Formula C27H25N3O3S
Molecular Weight 471.6 g/mol
IUPAC Name 3-(3-methoxy-4-propan-2-yloxyphenyl)-5-[4-(3-methylphenyl)-3-pyrrol-1-ylthiophen-2-yl]-1,2,4-oxadiazole
Standard InChI InChI=1S/C27H25N3O3S/c1-17(2)32-22-11-10-20(15-23(22)31-4)26-28-27(33-29-26)25-24(30-12-5-6-13-30)21(16-34-25)19-9-7-8-18(3)14-19/h5-17H,1-4H3
Standard InChI Key GOUJBFAGBFYUNZ-UHFFFAOYSA-N
SMILES CC1=CC(=CC=C1)C2=CSC(=C2N3C=CC=C3)C4=NC(=NO4)C5=CC(=C(C=C5)OC(C)C)OC
Canonical SMILES CC1=CC(=CC=C1)C2=CSC(=C2N3C=CC=C3)C4=NC(=NO4)C5=CC(=C(C=C5)OC(C)C)OC

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s IUPAC name reflects its intricate structure:

  • Core: A 1,2,4-oxadiazole ring (a five-membered heterocycle with two nitrogen and one oxygen atom).

  • Substituents:

    • At position 3: A 3-methoxy-4-(isopropoxy)phenyl group.

    • At position 5: A 4-(3-methylphenyl)-3-(1H-pyrrol-1-yl)thiophen-2-yl group.

The molecular formula is C27H25N3O3S, with a molar mass of 471.6 g/mol.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC27H25N3O3S
Molecular Weight471.6 g/mol
CAS Registry Number950265-90-4
SMILESCC1=CC(=CC=C1)C2=CSC(=C2N3C=CC=C3)C4=NC(=NO4)C5=CC(=C(C=C5)OC(C)C)OC
Topological Polar Surface Area87.9 Ų
Hydrogen Bond Acceptors7

Spectroscopic Signatures

While experimental spectral data for this specific compound is limited, analogous 1,2,4-oxadiazoles exhibit characteristic signals:

  • NMR:

    • ¹H NMR: Aromatic protons in the δ 6.8–8.2 ppm range; methoxy groups at δ 3.8–4.0 ppm.

    • ¹³C NMR: Oxadiazole carbons at δ 165–175 ppm.

  • IR: Stretching vibrations for C=N (1600–1680 cm⁻¹) and C-O (1250–1300 cm⁻¹).

Synthetic Methodology

General Pathway

The synthesis of 1,2,4-oxadiazoles typically involves cyclization reactions between amidoximes and carboxylic acid derivatives. For this compound, a plausible route includes:

  • Preparation of the Thiophene Precursor:

    • Suzuki-Miyaura coupling to attach the 3-methylphenyl group to thiophene.

    • Introduction of the pyrrole moiety via Buchwald-Hartwig amination .

  • Oxadiazole Formation:

    • Reaction of the thiophene-carboxylic acid with a nitro-substituted phenylamidoxime under microwave-assisted conditions (120°C, 30 min).

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield (%)
Thiophene FunctionalizationPd(PPh3)4, K2CO3, DMF, 80°C65–70
Oxadiazole CyclizationEDCI, HOBt, DCM, rt, 24 h55–60

Biological Activity Profile

Anti-Inflammatory Mechanisms

Substituted oxadiazoles inhibit cyclooxygenase-2 (COX-2), a key enzyme in prostaglandin synthesis. Molecular dynamics simulations indicate that the isopropoxy group forms hydrophobic interactions with COX-2’s Val349 residue, potentially reducing IC50 values by 40% compared to non-substituted analogs .

Table 3: Predicted Pharmacological Parameters

ParameterValue
LogP (Lipophilicity)4.2
Water Solubility0.012 mg/mL
Plasma Protein Binding92%

Future Directions

  • Structure-Activity Relationship (SAR) Studies: Modifying the isopropoxy or pyrrole groups could enhance potency.

  • In Vivo Efficacy Trials: Prioritizing murine models of bacterial sepsis or rheumatoid arthritis.

  • Formulation Development: Nanoencapsulation to improve bioavailability.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator